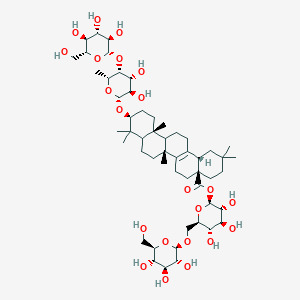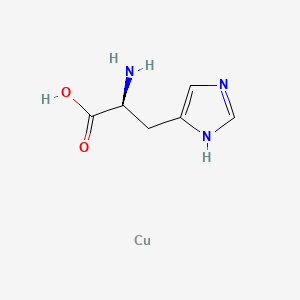
Rubenorside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubenorside B is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. This compound has garnered interest due to its potential biological activities and its presence in certain plant species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rubenorside B typically involves the extraction from natural sources, followed by purification processes. The exact synthetic routes can vary, but they generally include steps such as hydrolysis, glycosylation, and purification using chromatographic techniques. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant materials, followed by advanced purification techniques to isolate the compound in high purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Rubenorside B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
Rubenorside B has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role in modulating certain biological pathways.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Rubenorside B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Rubenorside B can be compared with other glycosides, such as:
Rubenorside A: Another glycoside with a similar structure but different biological activities.
Salidroside: Known for its adaptogenic properties and found in Rhodiola rosea.
Ginsenoside: A group of glycosides found in ginseng with various pharmacological effects.
This compound stands out due to its unique structure and specific biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C53H86O22 |
|---|---|
Poids moléculaire |
1075.2 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C53H86O22/c1-22-43(74-46-40(64)36(60)33(57)27(20-55)71-46)38(62)42(66)45(69-22)73-31-12-14-52(7)29(50(31,4)5)11-13-51(6)24-10-15-53(17-16-49(2,3)18-25(53)23(24)8-9-30(51)52)48(67)75-47-41(65)37(61)34(58)28(72-47)21-68-44-39(63)35(59)32(56)26(19-54)70-44/h22,25-47,54-66H,8-21H2,1-7H3/t22-,25+,26-,27-,28-,29?,30?,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43+,44-,45+,46+,47+,51+,52+,53-/m1/s1 |
Clé InChI |
UDJCPBQDHIOJEZ-JNJXTZDHSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3(C4CCC5=C([C@@]4(CCC3C2(C)C)C)CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5=C(C4(CCC3C2(C)C)C)CCC6(C5CC(CC6)(C)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)O)OC9C(C(C(C(O9)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086577.png)
![2-Benzofuranyl[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14086588.png)
![7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086590.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086610.png)
![Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-](/img/structure/B14086629.png)

![1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate](/img/structure/B14086634.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086637.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086640.png)
![1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086643.png)
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile](/img/structure/B14086645.png)
![1-(3,4-Diethoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086647.png)
![7,18-Di(heptan-4-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14086648.png)
